2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
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Overview
Description
2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with an iodine atom at the 2-position and a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 1H-pyrrolo[2,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Studies: The compound is used in the development of probes for studying biological processes and interactions at the molecular level.
Material Science: It can be used in the synthesis of organic materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in the design of chemical tools for probing cellular functions and mechanisms.
Mechanism of Action
The mechanism of action of 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or proteins. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and survival pathways. The inhibition occurs through binding to the ATP-binding site of the receptor, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound without the iodine and carboxylic acid substituents.
2-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: A similar compound with a bromine atom instead of iodine.
2-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: A similar compound with a chlorine atom instead of iodine.
Uniqueness
2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. The carboxylic acid group also provides additional reactivity and the potential for forming amide or ester derivatives .
Properties
Molecular Formula |
C8H5IN2O2 |
---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-6-3-4-1-2-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
FKHRCPLFCVOEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=C(N2)I)C(=O)O |
Origin of Product |
United States |
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